molecular formula C9H20OSi B12566589 Dimethyl(1-heptenyl)silanol

Dimethyl(1-heptenyl)silanol

Cat. No.: B12566589
M. Wt: 172.34 g/mol
InChI Key: QDJCYIGRPBQNER-CMDGGOBGSA-N
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Description

Dimethyl(1-heptenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to a hydroxyl group and a 1-heptenyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl(1-heptenyl)silanol can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of (E)-1-bromo-1-heptene with t-butyllithium in dry ether at -78°C, followed by the addition of dimethylsilanol . This reaction yields (E)-dimethyl-(1-heptenyl)silanol with high stereospecificity.

Industrial Production Methods: Industrial production of organosilanols, including this compound, often involves the hydrolysis of chlorosilanes or alkoxysilanes. The Müller–Rochow process is a widely used industrial method for producing methylchlorosilanes, which can then be hydrolyzed to form silanols .

Chemical Reactions Analysis

Types of Reactions: Dimethyl(1-heptenyl)silanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form silanones.

    Reduction: Reduction reactions can convert the silanol group to a silyl hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halides like chlorosilanes and alkoxides are typical reagents.

Major Products:

Scientific Research Applications

Dimethyl(1-heptenyl)silanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl(1-heptenyl)silanol involves its ability to form stable siloxane bonds through condensation reactions. The hydroxyl group on the silicon atom can react with other silanol groups or siloxanes, leading to the formation of siloxane linkages. This property is crucial in its applications in materials science and catalysis .

Comparison with Similar Compounds

Uniqueness: Dimethyl(1-heptenyl)silanol is unique due to its combination of a 1-heptenyl group and two methyl groups, which imparts specific reactivity and stability. This makes it particularly useful in stereospecific synthesis and industrial applications where precise control over molecular structure is required .

Properties

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

[(E)-hept-1-enyl]-hydroxy-dimethylsilane

InChI

InChI=1S/C9H20OSi/c1-4-5-6-7-8-9-11(2,3)10/h8-10H,4-7H2,1-3H3/b9-8+

InChI Key

QDJCYIGRPBQNER-CMDGGOBGSA-N

Isomeric SMILES

CCCCC/C=C/[Si](C)(C)O

Canonical SMILES

CCCCCC=C[Si](C)(C)O

Origin of Product

United States

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